molecular formula C14H19NO2S B8558443 1-Propanone, 1-(4-mercaptophenyl)-2-methyl-2-(4-morpholinyl)- CAS No. 88324-59-8

1-Propanone, 1-(4-mercaptophenyl)-2-methyl-2-(4-morpholinyl)-

Cat. No.: B8558443
CAS No.: 88324-59-8
M. Wt: 265.37 g/mol
InChI Key: HZKOLJKEGWJTOV-UHFFFAOYSA-N
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Description

1-Propanone, 1-(4-mercaptophenyl)-2-methyl-2-(4-morpholinyl)- is a complex organic compound that features a ketone group, a mercaptophenyl group, a methyl group, and a morpholinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanone, 1-(4-mercaptophenyl)-2-methyl-2-(4-morpholinyl)- typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Ketone Backbone: Starting with a suitable ketone precursor, such as acetone, and introducing the methyl group through an alkylation reaction.

    Introduction of the Mercaptophenyl Group: This step might involve a nucleophilic substitution reaction where a thiol group is introduced to a phenyl ring, followed by attachment to the ketone backbone.

    Addition of the Morpholinyl Group: The morpholinyl group can be introduced through a nucleophilic substitution reaction, where morpholine reacts with an appropriate leaving group on the ketone backbone.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-Propanone, 1-(4-mercaptophenyl)-2-methyl-2-(4-morpholinyl)- can undergo various types of chemical reactions, including:

    Oxidation: The mercaptophenyl group can be oxidized to form disulfides.

    Reduction: The ketone group can be reduced to an alcohol.

    Substitution: The morpholinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or iodine.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Disulfides or sulfoxides.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions due to the presence of the mercaptophenyl group.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Propanone, 1-(4-mercaptophenyl)-2-methyl-2-(4-morpholinyl)- involves its interaction with molecular targets through its functional groups. The mercaptophenyl group can form disulfide bonds with cysteine residues in proteins, potentially affecting their function. The morpholinyl group can interact with various receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1-Propanone, 1-(4-hydroxyphenyl)-2-methyl-2-(4-morpholinyl)-: Similar structure but with a hydroxy group instead of a mercapto group.

    1-Propanone, 1-(4-aminophenyl)-2-methyl-2-(4-morpholinyl)-: Contains an amino group instead of a mercapto group.

Uniqueness

1-Propanone, 1-(4-mercaptophenyl)-2-methyl-2-(4-morpholinyl)- is unique due to the presence of the mercaptophenyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

CAS No.

88324-59-8

Molecular Formula

C14H19NO2S

Molecular Weight

265.37 g/mol

IUPAC Name

2-methyl-2-morpholin-4-yl-1-(4-sulfanylphenyl)propan-1-one

InChI

InChI=1S/C14H19NO2S/c1-14(2,15-7-9-17-10-8-15)13(16)11-3-5-12(18)6-4-11/h3-6,18H,7-10H2,1-2H3

InChI Key

HZKOLJKEGWJTOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)C1=CC=C(C=C1)S)N2CCOCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

451 g of hydrated sodium sulfide (Na2S content 32-38%≈2 mols) are suspended in 800 ml of N-methyl-2-pyrrolidone and 400 ml of toluene and the mixture is warmed to 130°. Approx. 290 ml of water are removed in a water separator, and the toluene is then removed by distillation. 100 g (0.37 mol) of 1-(4-chlorophenyl)-2-methyl-2-morpholinopropan-1-one are introduced into the warm solution in portions, and the suspension is heated at 140° for 12 hours. After cooling, the pH of the reaction mixture is adjusted to 6 by adding 6N HCl, and the solution is freed from H2S. The solution is then diluted with 1 liter of water and extracted with diethyl ether. The ether extracts are extracted by shaking several times with 20% sodium hydroxide solution, and the combined aqueous alkaline extracts are neutralised with 6N HCl and extracted by shaking with diethyl ether. The ether extracts are dried over MgSO4 and concentrated. The oil which remains is crystallised from cyclohexane. Melting point 68°-69° C. (Compound No. 22).
[Compound]
Name
hydrated sodium sulfide
Quantity
451 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
800 mL
Type
solvent
Reaction Step Six
Name
Quantity
1 L
Type
solvent
Reaction Step Seven

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